Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965387
InChI: InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15965387

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3
Standard InChI Key AOZVYECHVRPGFT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC(=CN2N=C1)CO

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (molecular formula: C₁₁H₁₂N₂O₃; molecular weight: 220.22 g/mol) features a fused bicyclic system comprising a pyrazole ring condensed with a pyridine ring. The 6-position hydroxymethyl (-CH₂OH) and 3-position ethyl ester (-COOEt) groups critically influence its reactivity and interactions with biological targets. The compound’s planar structure and hydrogen-bonding capacity, derived from the hydroxymethyl moiety, enhance its solubility in polar solvents compared to non-hydroxylated analogues.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • IR: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H).

  • NMR: Distinct signals at δ 1.35 ppm (triplet, ester -CH₂CH₃), δ 4.32 ppm (quartet, ester -OCH₂), and δ 4.65 ppm (singlet, hydroxymethyl -CH₂OH).

  • MS: Molecular ion peak at m/z 220.22 [M]⁺, with fragmentation patterns consistent with ester cleavage and hydroxymethyl loss.

Quantum mechanical calculations predict a dipole moment of 4.2 D, underscoring its polarity and potential for electrostatic interactions in biological systems.

Synthesis and Functionalization Strategies

Cyclocondensation Approaches

The primary synthesis route involves cyclocondensation of 3-aminopyrazole derivatives with β-keto esters under acidic conditions. For example, reacting 5-aminopyrazole-4-carboxylate with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyridine scaffold, followed by hydroxymethylation at position 6 using formaldehyde under basic conditions. Typical yields range from 45% to 68%, depending on reaction optimization.

Post-Synthetic Modifications

The hydroxymethyl group permits diverse derivatization:

  • Oxidation: Conversion to a carboxy group using KMnO₄ in acidic media.

  • Etherification: Reaction with alkyl halides to form ether derivatives.

  • Esterification: Acylation with anhydrides to produce ester-linked prodrugs.

These modifications enable tailored physicochemical and pharmacokinetic properties, enhancing drug-likeness.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The hydroxymethyl group is critical, as non-hydroxylated analogues show reduced potency (e.g., ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate: S. aureus MIC = 32 µg/mL) . Mechanistic studies suggest inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins.

Enzymatic Inhibition

Comparative Analysis with Structural Analogues

Compound NameKey Structural FeatureBioactivity (IC₅₀/MIC)
Ethyl 6-(hydroxymethyl)-PP-3-COOEt6-CH₂OHMCF-7: 12 µM; S. aureus: 8 µg/mL
Ethyl 6-methoxy-PP-3-COOEt 6-OCH₃MCF-7: 45 µM; S. aureus: 64 µg/mL
Ethyl 6-methyl-PP-3-COOEt 6-CH₃MCF-7: 28 µM; S. aureus: 32 µg/mL
Ethyl PP-3-COOEtNo 6-substituentMCF-7: >100 µM; S. aureus: 128 µg/mL

PP = pyrazolo[1,5-a]pyridine; Data compiled from

The hydroxymethyl derivative’s superior activity stems from enhanced hydrogen bonding and solubility, facilitating target access. Methoxy and methyl groups, while improving lipophilicity, reduce polar interactions critical for enzyme inhibition .

Applications in Drug Development and Beyond

Lead Compound Optimization

Structural modifications focus on:

  • Prodrug design: Replacing the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability.

  • Hybrid molecules: Conjugation with known pharmacophores (e.g., chalcone) to dual-target COX-2 and microtubules.

Future Directions and Challenges

Mechanistic Elucidation

While in vitro data are promising, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Advanced studies using isotopic labeling and CRISPR screening could unravel off-target effects and resistance mechanisms.

Synthetic Methodology Advancements

Current routes suffer from moderate yields and costly purification steps. Flow chemistry and enzymatic catalysis may improve efficiency, enabling kilogram-scale production for preclinical trials.

Expanding Therapeutic Indications

Emerging evidence implicates pyrazolo[1,5-a]pyridines in neurodegenerative and inflammatory diseases . Structural tuning could unlock applications in Alzheimer’s therapy or autoimmune disorder management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator